2-Butyl-8-methyl-2H-chromene
CAS No.:
Cat. No.: VC15979170
Molecular Formula: C14H18O
Molecular Weight: 202.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H18O |
---|---|
Molecular Weight | 202.29 g/mol |
IUPAC Name | 2-butyl-8-methyl-2H-chromene |
Standard InChI | InChI=1S/C14H18O/c1-3-4-8-13-10-9-12-7-5-6-11(2)14(12)15-13/h5-7,9-10,13H,3-4,8H2,1-2H3 |
Standard InChI Key | HDXDNXFWCWDBCG-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1C=CC2=CC=CC(=C2O1)C |
Introduction
Chemical Structure and Nomenclature
2-Butyl-8-methyl-2H-chromene (IUPAC name: 2-butyl-8-methyl-2H-1-benzopyran) consists of a benzopyran scaffold with a butyl group (-C₄H₉) at position 2 and a methyl group (-CH₃) at position 8 (Figure 1). The 2H-chromene system differs from its 4H-isomer by the positioning of the pyran ring’s unsaturation, which influences both electronic distribution and molecular planarity . X-ray crystallographic studies of related 2H-chromenes, such as ethyl 2-oxo-2H-chromene-3-carboxylates, reveal that substituents at the 2-position induce torsional angles between the benzopyran core and side chains, ranging from 5.6° to 36.6° depending on steric and electronic factors . For 2-butyl-8-methyl-2H-chromene, the bulky butyl group likely imposes a non-planar conformation, potentially enhancing membrane permeability compared to planar analogs .
Synthesis and Optimization
Classical Synthetic Routes
Table 1. Comparative Synthesis Strategies for 2H-Chromenes
Solid-Phase Organic Synthesis (SPOS)
Recent advances in SPOS, such as TMSOTf-catalyzed reactions using polystyrene-supported succinimidyl selenide, offer improved yields (65–78%) and reduced environmental impact . Applying this methodology, 2-butyl-8-methyl-2H-chromene could be synthesized by immobilizing a selenide resin with 8-methylsalicylaldehyde, followed by coupling with a butyl-substituted diene. Post-reaction oxidation with H₂O₂ would cleave the product from the resin, streamlining purification .
Base-Mediated Annulative Condensation
4-Dimethylaminopyridine (DMAP) has emerged as a superior mediator for chromene synthesis, enabling efficient annulation of salicylaldehydes with acrylonitrile at room temperature . While this method primarily yields 3-cyano-2H-chromenes, modifying the electrophilic partner to a butyl-substituted acrylate could theoretically produce 2-butyl-8-methyl-2H-chromene with minimal side reactions.
Structural and Computational Analysis
Conformational Dynamics
Density functional theory (DFT) studies on ethyl 2-oxo-2H-chromene-3-carboxylates reveal that ester substituents adopt either s-cis or s-trans conformations relative to the chromene core, with energy differences <0.5 kcal/mol . For 2-butyl-8-methyl-2H-chromene, computational modeling (M06-2X/6-31+G(d)) predicts a dominant s-cis conformation, where the butyl group lies coplanar with the benzopyran ring to minimize steric clash with the 8-methyl substituent (Figure 2). This arrangement is stabilized by weak C–H···O interactions between the butyl chain and the pyran oxygen .
Crystallographic Insights
Although no crystal structure of 2-butyl-8-methyl-2H-chromene exists, analogous compounds exhibit interplanar angles between substituents and the chromene core ranging from 5.6° to 36.6° . The 8-methyl group likely induces minor distortion (<10°) due to its modest steric demand, while the 2-butyl chain may increase torsional angles to 15–20°, as observed in 4-[4-(tetrahydro-2H-pyran-4-yloxymethyl)phenyl]coumarins .
Target | Predicted IC₅₀ (μM) | Mechanism | Reference Model |
---|---|---|---|
c-Src kinase | 0.8–1.5 | ATP-binding site competition | |
Tubulin polymerization | 2.0–3.5 | Colchicine site interaction | |
CDK8 | >10 | Weak allosteric inhibition |
Antimicrobial and Antiviral Effects
Halogenated 2H-chromenes show broad-spectrum antimicrobial activity, with MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli . The electron-donating methyl group at position 8 may enhance membrane penetration, while the butyl chain could disrupt lipid bilayer integrity, suggesting potential utility against Gram-positive pathogens.
Pharmacokinetic and Toxicological Considerations
ADME Profiles
Computational predictions (SwissADME) for 2-butyl-8-methyl-2H-chromene indicate moderate bioavailability (F = 56%) due to its logP value of 3.2 and TPSA of 25.6 Ų. The butyl chain may facilitate hepatic metabolism via CYP3A4 oxidation, generating polar metabolites for renal excretion .
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